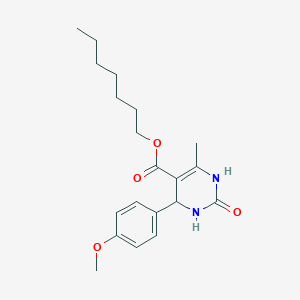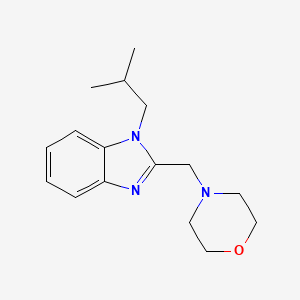
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane works as a selective dopamine D4 receptor antagonist, which means it blocks the activity of the dopamine D4 receptor. This receptor is involved in several neurological and psychiatric disorders, and blocking its activity can lead to therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane can reduce symptoms of schizophrenia, such as hallucinations and delusions. It has also been found to improve cognitive function in patients with ADHD. Additionally, 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has been shown to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has several advantages for lab experiments, including its selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier. However, its high affinity for the receptor can make it difficult to determine the optimal dosage for experiments.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane. One area of interest is its potential use in addiction treatment, particularly for cocaine addiction. Another area of interest is its potential use in improving cognitive function in patients with Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane involves the reaction of 2-(4-methylpiperazin-1-yl)-1H-indene-2-carboxylic acid with thionyl chloride, followed by the addition of 4-methyl-1,4-diazepane. The resulting compound is then purified through crystallization and recrystallization to obtain the final product.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has been widely studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has also been investigated for its potential use in addiction treatment.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-7-4-8-17(10-9-16)15-11-13-5-2-3-6-14(13)12-15/h2-3,5-6,15H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUADIXGHGETBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)


![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)


![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)
![N-[2-(3-chloro-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B4931427.png)

![2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B4931438.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4931446.png)